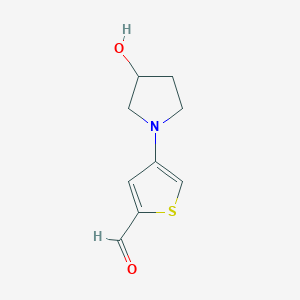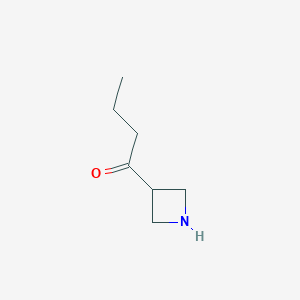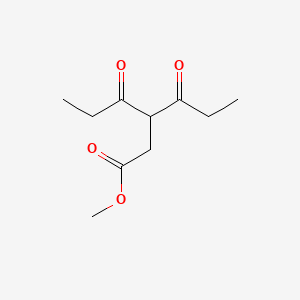
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine is a chemical compound with the molecular formula C9H16N4. It is a member of the triazole family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound is characterized by the presence of a cyclobutyl group attached to a triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
The synthesis of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine typically involves the following steps:
Triazole Formation: The triazole ring is formed through cyclization reactions involving hydrazine derivatives and appropriate aldehydes or ketones.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical versatility.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, forming new carbon-carbon bonds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity towards these targets. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 2-(3-Cyclobutyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine include:
1H-1,2,3-Triazole: Known for its use in click chemistry and as a building block in pharmaceuticals.
4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: A compound with similar structural features used in medicinal chemistry.
The uniqueness of this compound lies in its specific combination of the cyclobutyl group and triazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H16N4 |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-(5-cyclobutyl-2-methyl-1,2,4-triazol-3-yl)ethanamine |
InChI |
InChI=1S/C9H16N4/c1-13-8(5-6-10)11-9(12-13)7-3-2-4-7/h7H,2-6,10H2,1H3 |
InChI Key |
NQROKNPWZWHIDU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)C2CCC2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



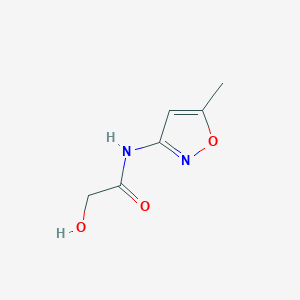
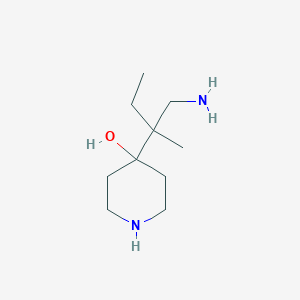
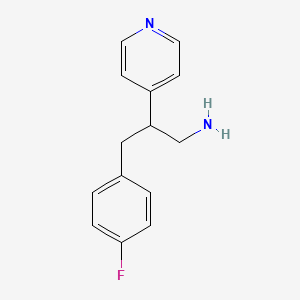
![1-[1-(Aminomethyl)cyclopentyl]propan-1-one](/img/structure/B13174436.png)
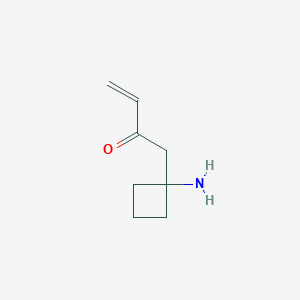
![6-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13174447.png)

![2-[(4-{[(Benzyloxy)carbonyl]amino}phenyl)carbamoyl]acetic acid](/img/structure/B13174456.png)
![Methyl 5,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13174460.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-(4-tert-butylphenyl)-2,2-dimethylpropanoic acid](/img/structure/B13174467.png)
